Molybdenum-95
Description
Properties
IUPAC Name |
molybdenum-95 | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo/i1-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKXTWBITQBERF-BJUDXGSMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mo] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[95Mo] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mo | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70932167 | |
| Record name | (~95~Mo)Molybdenum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70932167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.905837 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14392-17-7 | |
| Record name | Molybdenum, isotope of mass 95 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014392177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~95~Mo)Molybdenum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70932167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Nuclear Characteristics and Isotopic Production for Research Applications
Fundamental Nuclear Spin Characteristics of Molybdenum-95 (I=5/2)
The fundamental nuclear characteristics of this compound are central to its applications, particularly in NMR spectroscopy. ⁹⁵Mo possesses a nuclear spin (I) of 5/2, which indicates that the nucleus has a non-spherical charge distribution and, consequently, a nuclear quadrupole moment. chemlin.orgnorthwestern.edu This quadrupolar nature can influence the relaxation times and line widths in NMR spectra. northwestern.eduhuji.ac.il
Despite being a quadrupolar nucleus, ⁹⁵Mo has a relatively small electric quadrupole moment, which often results in sharper signals in NMR spectroscopy compared to other quadrupolar nuclei, especially in symmetric chemical environments. huji.ac.il This characteristic, combined with its higher natural abundance and sensitivity compared to the other NMR-active molybdenum isotope (⁹⁷Mo), makes ⁹⁵Mo the preferred nucleus for molybdenum NMR studies. huji.ac.il The magnetic properties of ⁹⁵Mo are further defined by its negative magnetic dipole moment. chemlin.org
| Property | Value |
|---|---|
| Nuclear Spin (I) | 5/2 |
| Natural Abundance | 15.92% |
| Magnetic Dipole Moment (μ/μN) | -0.9132(3) |
| Electric Quadrupole Moment (Q/barn) | -0.022(1) |
Methodologies for Isotopic Enrichment of this compound for Research Purity
For many research applications, molybdenum with an altered isotopic composition—either enriched or depleted in ⁹⁵Mo—is required. Various techniques have been developed to achieve this, ranging from large-scale industrial processes to more specialized laboratory-scale methods.
On an industrial scale, gas centrifugation is a primary method for the enrichment of molybdenum isotopes. researchgate.net This technique relies on the mass difference between the isotopes. Molybdenum hexafluoride (MoF₆) gas is used as the process gas in cascades of high-speed centrifuges. osti.gov The centrifugal force causes the heavier isotopes to move preferentially towards the outer wall of the centrifuge, while the lighter isotopes remain closer to the center. wikipedia.org By arranging numerous centrifuges in series (a cascade), a gradual separation and enrichment of the desired isotope can be achieved. wikipedia.org This method is suitable for producing larger quantities of enriched or depleted molybdenum isotopes to meet the demands of the research community. researchgate.net
For the production of high-purity samples on a smaller, research-oriented scale, anion-exchange chromatography has been demonstrated as a viable technique. rsc.org This method is based on the principle that different isotopes can exhibit slightly different affinities for the ion-exchange resin, leading to a separation as they are passed through a column. rsc.org
In the case of molybdenum, it has been observed that heavier isotopes tend to elute from a strongly basic anion-exchange resin column slightly earlier than lighter isotopes. rsc.org This phenomenon is attributed to an equilibrium isotope effect between the dissolved and resin-bound forms of molybdenum. rsc.org While this method can, in principle, achieve isotopic enrichment, it is a laborious process. rsc.org For instance, it has been estimated that to significantly increase the abundance of a specific molybdenum isotope, the sample would need to traverse a very long column, on the order of hundreds of meters. rsc.org Despite this, anion-exchange chromatography remains a useful tool for producing small quantities of highly purified molybdenum isotopes for specific research needs where industrial-scale production is not feasible or necessary. researchgate.net
Research Applications of Depleted this compound in Advanced Materials Science
A significant application for molybdenum depleted in the ⁹⁵Mo isotope is in the field of advanced materials science, specifically in the development of nuclear fuels for research and test reactors. osti.gov Uranium-molybdenum (UMo) alloys are being investigated as a high-density, low-enriched uranium (LEU) fuel to replace the highly enriched uranium (HEU) fuels currently used in many research reactors. osti.govanl.gov
Advanced Spectroscopic and Analytical Methodologies Utilizing Molybdenum 95
Mass Spectrometric Techniques for Molybdenum-95 Isotope Ratio Analysis
Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)
Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) is a powerful technique widely used for the precise determination of isotopic compositions of elements, including molybdenum. This method utilizes an inductively coupled plasma to ionize the sample, which is then separated into its constituent isotopes by a magnetic field. Multiple Faraday cups or ion counters are arranged to simultaneously collect ions of different isotopes, allowing for the measurement of isotope ratios with high precision and accuracy researchgate.netrsc.org.
For this compound analysis, MC-ICP-MS offers the capability to measure its abundance relative to other molybdenum isotopes, such as Mo-98 or Mo-97. Studies have demonstrated that with optimized instrument parameters and chromatographic separation techniques, precisions of better than 0.05% (2SD) can be achieved for molybdenum isotope ratios researchgate.netimoa.info. A key challenge in Mo isotope analysis by MC-ICP-MS is managing isobaric interferences from elements like zirconium (Zr) and ruthenium (Ru). Advanced MC-ICP-MS systems employ strategies such as dynamic reaction cells or high-resolution magnetic sectors to resolve these interferences, thereby enabling accurate quantification of this compound even in complex sample matrices researchgate.netrsc.org. Research findings indicate its application in tracing molybdenum sources in marine sediments and understanding its role in biogeochemical cycles researchgate.netscispace.com.
Table 3.2.1: Representative Precision of Molybdenum Isotope Measurements by MC-ICP-MS
| Isotope Ratio | Typical Precision (2SD) | Reference Standard | Notes |
| ⁹⁵Mo/⁹⁸Mo | < 0.05‰ | NIST SRM 3134 | Achieved with optimized plasma conditions and interference correction. |
| ⁹⁷Mo/⁹⁶Mo | ± 0.02‰ | Alfa Aesar | Achieved using double-spike correction and optimized N-TIMS. |
| ⁹⁸Mo/⁹⁵Mo | < 0.08‰ | In-house standard | Determined using MC-ICP-MS with double-spike correction for urine samples. |
Isotopic Double Spike Methodologies for Precision
The isotopic double spike (DS) technique is a cornerstone for achieving high-accuracy and high-precision measurements of isotope ratios, particularly when dealing with mass-dependent fractionation (MDF) introduced during sample preparation or by the mass spectrometer itself researchgate.netoriginslab.net. This method involves adding a precisely known mixture of two distinct isotopes of the element of interest—in this case, molybdenum—to the sample. These spike isotopes should ideally not be present in the sample or should be present in known quantities.
By measuring the isotopic compositions of the sample, the spike, and a mixture of both, it is possible to mathematically correct for instrumental mass bias and any mass-dependent fractionation that occurred during sample processing. This allows for the accurate determination of the true isotopic ratios of all molybdenum isotopes, including this compound, regardless of variations in instrumental performance or sample matrix effects rsc.orgscispace.comresearchgate.net. Common isotope pairs used as double spikes for molybdenum include Mo-94 and Mo-97, or Mo-97 and Mo-100, which, when combined with measurements of other Mo isotopes, enable robust correction researchgate.netgeobiology.dk. Research findings highlight that the double-spike method significantly improves the accuracy of molybdenum isotope data compared to traditional external standardization, especially for samples with complex matrices or large isotopic variations scispace.comresearchgate.net.
Table 3.2.2: Comparison of Molybdenum Isotope Ratio Measurements with and without Double Spike Correction
| Sample Type | Isotope Ratio | Measured Ratio (without DS) | Measured Ratio (with DS) | Improvement in Accuracy (Δ) |
| Geological Standard | ⁹⁵Mo/⁹⁸Mo | 0.8567 ± 0.0015 | 0.8559 ± 0.0003 | 0.0008 |
| Environmental Water | ⁹⁷Mo/⁹⁵Mo | 1.1234 ± 0.0020 | 1.1230 ± 0.0005 | 0.0004 |
Note: Values are representative and illustrative of the improvement provided by the double-spike method.
Proton Nuclear Activation Analysis for Isotope Quantification in Tracer Studies
Proton Nuclear Activation Analysis (PNA) is a sensitive technique utilized for elemental and isotopic quantification, proving particularly valuable in tracer studies where precise tracking of specific isotopes is paramount. PNA involves bombarding a sample with a beam of protons, inducing nuclear reactions that result in the emission of characteristic gamma rays or other particles, which can then be detected and quantified pitt.edu.
For this compound, PNA can be employed in several ways. It can be used to quantify the total molybdenum content in a sample, where Mo-95 is one of the naturally occurring isotopes. Alternatively, specific nuclear reactions can be designed to produce this compound as a product from a different molybdenum isotope or to measure a reaction product derived from this compound itself. This allows for the precise quantification of Mo-95 in complex matrices such as biological tissues, soils, or environmental samples, enabling detailed tracking of molybdenum's pathways and distribution pitt.edu. Research findings suggest that PNA can achieve detection limits in the parts-per-billion (ppb) range, making it suitable for tracer experiments where only trace amounts of the isotope are introduced into the system rsc.orgpitt.edu.
Table 3.2.3: Illustrative PNA Quantification of Molybdenum in Biological Samples
| Sample Matrix | Target Isotope | Minimum Detectable Concentration (MDC) | Analytical Reaction (Example) | Application in Tracer Study |
| Plant Tissue | Total Mo | ~ 1 ppb | (p,xn) or (p,γ) reactions | Tracking Mo uptake |
| Soil Sample | ⁹⁵Mo | ~ 5 ppb | ⁹⁴Mo(p,γ)⁹⁵Mo | Mapping Mo distribution |
Note: MDC values are indicative and depend on beam parameters and sample matrix.
Compound Names Table
this compound
Applications of Molybdenum 95 in Chemical and Materials Science Research
Structural Elucidation and Electronic Effects in Molybdenum Complexes via 95Mo NMR
95Mo NMR spectroscopy provides a direct probe of the molybdenum center, offering detailed information about its immediate coordination sphere and the electronic effects exerted by the surrounding ligands. This technique is particularly valuable for characterizing the structure and bonding in a wide array of molybdenum complexes, from simple inorganic salts to complex organometallic species.
In the realm of inorganic chemistry, 95Mo NMR is instrumental in characterizing the coordination environments of molybdenum in various compounds. The chemical shift and linewidth of the 95Mo signal are highly dependent on the symmetry and nature of the ligands surrounding the molybdenum atom. huji.ac.il For instance, in simple, symmetrical species like the molybdate (B1676688) anion (MoO42-), a sharp resonance is typically observed. huji.ac.il
High-resolution solid-state 95Mo NMR at high magnetic fields has proven to be a promising method for investigating the Mo–O coordination environments in more complex inorganic materials such as alkali molybdate glasses. acs.org Studies have shown that it is possible to distinguish between tetrahedral (MoO4) and octahedral (MoO6) molybdenum-oxygen environments. acs.org The isotropic chemical shift (δiso) and quadrupolar coupling constant (CQ) are sensitive to the geometry of these polyhedra. For example, in some alkali molybdates, corner- and edge-shared MoO6 octahedra are characterized by higher δiso and CQ values compared to MoO4 tetrahedra, a trend linked to the significant distortion of the octahedral sites. acs.org
Furthermore, 95Mo NMR has been successfully applied to study the formation and composition of polyoxometalates (POMs) in aqueous solutions. The distinct chemical shifts of different isopolyanions, such as Mo7O246- and β-Mo8O264-, allow for their identification and quantification in solution. researchgate.net The spectra of these clusters often consist of multiple resonances corresponding to the different molybdenum environments within the polyanion structure. researchgate.net This capability is crucial for understanding the complex self-assembly processes of these large clusters.
95Mo NMR spectroscopy is a highly sensitive probe for studying structural and electronic effects in organometallic molybdenum complexes. In molybdenum carbonyl derivatives, for example, the 95Mo chemical shift is strongly influenced by the nature of the substituent ligands. researchgate.net
For a series of disubstituted molybdenum(0) carbonyl complexes of the type cis- and trans-Mo(CO)4LL', 95Mo NMR spectral data reveal a wide range of chemical shifts that are dependent on the electronic properties of the ligands L and L'. researchgate.net The shielding of the 95Mo nucleus is influenced by the σ-donating and π-accepting capabilities of the ligands. For instance, in [Mo(CO)5L] complexes, the 95Mo shielding order for donor ligands is N > P > As > Sb. researchgate.net This sensitivity allows for the easy identification of different products in a reaction mixture, such as various Mo(CO)6-nLn species. researchgate.net
In studies of tetracarbonyl-molybdenum complexes with aromatic α-diimine chelate ligands, the 95Mo chemical shifts, which range from -847 to -1164 ppm, have been shown to correlate with metal-to-ligand charge-transfer contributions. capes.gov.br Specifically, these chemical shifts correlate with the calculated LUMO coefficients at the coordinating nitrogen atoms of the chelate, as well as with the π-spin populations and ESR coupling constants of the corresponding anion radical complexes. capes.gov.br This demonstrates the power of 95Mo NMR in probing the electronic structure of organometallic compounds.
Below is a table showcasing representative 95Mo NMR chemical shifts for a series of molybdenum carbonyl complexes, illustrating the influence of ligand substitution on the molybdenum environment.
| Complex | 95Mo Chemical Shift (ppm) |
|---|---|
| Mo(CO)6 | -1854 |
| Mo(CO)5(PPh3) | -1788 |
| cis-Mo(CO)4(PEtPh2)2 | -1657 |
| trans-Mo(CO)4(PEtPh2)2 | -1720 |
| cis-Mo(CO)4(PEt3)2 | -1765 |
The application of 95Mo NMR extends to the characterization of large, complex structures such as molybdenum clusters and polyoxometalates (POMs). While the signals for larger clusters can be broad, ranging from hundreds to thousands of Hertz wide, they still provide valuable structural information. huji.ac.il
In the study of aqueous molybdate solutions, 95Mo NMR is crucial for identifying the various polyoxometalate species that form as a function of pH and concentration. For example, the heptamolybdate ion, [Mo7O24]6-, in solution gives rise to a characteristic 95Mo NMR spectrum with three distinct resonances, reflecting the different molybdenum coordination environments within the cluster. researchgate.net The ability to distinguish between different cluster sizes and isomers in solution is a key advantage of this technique. researchgate.net
Furthermore, 95Mo NMR has been employed to study the interaction of POMs with surfaces, such as the adsorption of polyoxomolybdates onto γ-alumina, which is relevant to the formation of hydrodesulfurization catalyst precursors. acs.org The changes in the 95Mo NMR spectrum upon adsorption provide insights into the structure of the surface-bound species.
Molybdenum-95 in Heterogeneous Catalysis Research
In the field of heterogeneous catalysis, where molybdenum-based materials are widely used, 95Mo NMR spectroscopy provides invaluable site-specific information that is often difficult to obtain with other characterization techniques. nih.gov It allows for the direct probing of the catalytically active molybdenum centers, offering insights into their structure, coordination, and electronic properties.
Solid-state 95Mo NMR is a powerful tool for the characterization of active sites in supported molybdenum catalysts, such as those used for olefin metathesis. acs.org The catalytic activity of silica-supported molybdenum oxides, for instance, is highly dependent on the preparation conditions and molybdenum loading, which in turn affects the nature and number of active sites. chemrxiv.org
Recent studies using high-field solid-state 95Mo NMR have successfully resolved multiple distinct surface Mo dioxo species on silica (B1680970) supports. acs.org The distribution of these sites varies depending on the catalyst preparation method, such as impregnation versus a surface organometallic chemistry (SOMC) approach. chemrxiv.org For example, in silica-supported molybdenum oxide catalysts for olefin metathesis, at least four distinct types of surface Mo dioxo sites have been identified, each with its own characteristic 95Mo NMR signature (isotropic chemical shift, δiso, and quadrupolar coupling constant, CQ). nih.gov
The presence and relative abundance of these different sites, as determined by 95Mo NMR, can be directly correlated with the catalyst's performance. chemrxiv.org Specifically, a more deshielded 95Mo NMR signal has been associated with more active catalysts. chemrxiv.org
The table below summarizes the 95Mo NMR parameters for different molybdenum sites identified on a silica-supported olefin metathesis catalyst. nih.gov
| Site | δiso (ppm) | CQ (MHz) |
|---|---|---|
| Site I | -95 | 3.3 |
| Site II | -127 | 4.0 |
| Site III | -135 | 6.1 |
| Site IV | -47 | 7.3 |
For supported molybdenum catalysts, acute (SiO–Mo(O)2–OSi) angles and low coordination numbers at the Mo centers lead to highly deshielded 95Mo chemical shifts and small quadrupolar coupling constants. acs.org These strained local geometries result in a lower energy for the lowest unoccupied molecular orbital (LUMO), which is consistent with a higher reducibility and, consequently, a higher catalytic activity for reactions like olefin metathesis. chemrxiv.orgchemrxiv.org The intensity of a specific deshielded 95Mo NMR signal has been shown to be directly linked to the catalyst's reducibility and metathesis activity. acs.org
In the context of alkyne metathesis catalysts, 95Mo chemical shift tensors have been found to encode detailed information about the electronic structure of potent molybdenum alkylidyne catalysts. researchgate.net There is a direct link between the 95Mo chemical shift values and the energies of the highest occupied molecular orbital (HOMO) and LUMO, which are involved in the key [2+2]-cycloaddition step of the reaction. researchgate.netresearchgate.net This relationship allows for the use of 95Mo NMR as a descriptor for catalyst reactivity. The chemical shifts are influenced by factors such as ligand electronegativity (σ-donation) and Mo-O π-interactions, which modulate the energy of the HOMO. researchgate.net
Thus, 95Mo NMR provides a powerful, site-specific probe that connects the local geometry and electronic structure of molybdenum active sites to their catalytic performance, paving the way for the rational design of improved heterogeneous catalysts. nih.gov
Molybdenum 95 As an Isotopic Tracer in Geochemistry and Environmental Research
Molybdenum Isotope Fractionation Mechanisms
The application of Molybdenum-95 as a tracer is fundamentally based on the principle of isotope fractionation, where the relative abundances of molybdenum isotopes change due to differing reaction rates or equilibrium partitioning. The isotopic composition of molybdenum is typically expressed in delta notation (δ⁹⁸Mo), representing the per mil (‰) deviation of the ⁹⁸Mo/⁹⁵Mo ratio of a sample from a standard.
Redox-Sensitive Fractionation Processes in Aquatic Systems
Molybdenum's redox sensitivity is a primary driver of its isotopic fractionation in aquatic environments. Under oxic (oxygen-rich) conditions, molybdenum exists predominantly as the soluble molybdate (B1676688) oxyanion (MoO₄²⁻). In anoxic (oxygen-deficient) and particularly euxinic (sulfidic) waters, molybdate can be converted to various thiomolybdate species (MoS₄²⁻). This transformation, known as thiolation, is a key process influencing molybdenum isotope fractionation.
The conversion of molybdate to tetrathiomolybdate does not proceed in a single step, and the intermediate thiolated species contribute to an increasingly negative isotopic value. acs.org In environments with low dissolved sulfide (B99878) concentrations, incomplete thiolation can lead to a lower δ⁹⁸Mo value in the resulting precipitates compared to the dissolved molybdenum pool. awi.de Conversely, under fully euxinic conditions where molybdenum removal from the water column is nearly complete, the isotopic composition of the sediments tends to reflect that of the overlying seawater with minimal fractionation. frontiersin.orgresearchgate.net
The redox state of molybdenum can switch between Mo(VI), Mo(V), and Mo(IV) in natural waters, with Mo(V) acting as a transient intermediate. nih.gov These redox transformations are critical in a variety of metabolic reactions within microorganisms and play a fundamental role in global biogeochemical cycles. nih.gov
Adsorption and Desorption Controls on Isotopic Signatures (e.g., Fe-Mn-(oxyhydr)oxides)
The adsorption of molybdenum onto the surfaces of iron (Fe) and manganese (Mn) (oxyhydr)oxides is another major process that causes significant isotopic fractionation. Lighter isotopes of molybdenum are preferentially adsorbed onto these mineral surfaces, leaving the dissolved molybdenum in the water column enriched in heavier isotopes. frontiersin.orggeologyscience.rugeochemicalperspectivesletters.org This process is a significant factor in controlling the isotopic composition of molybdenum in the oceans. geologyscience.ru
The magnitude of this fractionation can be substantial, with an isotopic offset (Δ⁹⁸Mo) of approximately -3‰ observed for adsorption onto Mn-oxides. cadagno.ch The degree of fractionation can vary depending on the specific mineralogy of the Fe (oxyhydr)oxides, with the order of increasing fractionation being magnetite < ferrihydrite < goethite < hematite. researchgate.net Experimental studies have confirmed that Mo adsorption on manganese oxides can result in a positive isotope fractionation of +2.0–3.0‰ for the dissolved species, while adsorption on iron oxides and hydroxides leads to a fractionation of +1.0–2.0‰. frontiersin.org The structure of the adsorbed molybdenum species, changing from a tetrahedral to an octahedral configuration, is thought to be a key factor in this fractionation. atlas.jp
This preferential removal of lighter isotopes into sediments is a primary reason why modern oxic seawater has a heavy molybdenum isotopic signature, with a δ⁹⁸Mo value of around +2.1‰. mdpi.com The process of adsorption and the subsequent isotopic fractionation are influenced by factors such as pH and the surface coverage of molybdenum on the mineral. mdpi.comresearchgate.net
Rayleigh Fractionation Models in Geological and Environmental Systems
Rayleigh fractionation models are mathematical frameworks used to describe the evolution of isotopic compositions during a process where a reservoir is progressively depleted. These models have been applied to understand molybdenum isotope fractionation in various geological and environmental settings.
For instance, Rayleigh distillation models can be used to calculate the Mo isotope composition of fluids released from a subducting slab and the residual mafic oceanic crust. researchgate.net These models consider the initial isotopic composition of the source, the fractionation factor (α) between the fluid and the bulk material, and the fraction of the element remaining in the source. researchgate.net Such models have also been invoked to explain variations in molybdenum isotope compositions within a single molybdenite occurrence, suggesting that vapor transport and rapid precipitation can lead to significant isotopic fractionation on a small scale. curtin.edu.au The application of these models is crucial for quantitatively interpreting isotopic data and understanding the processes that control the distribution of molybdenum isotopes in different geochemical reservoirs. acs.org
Tracing Molybdenum Cycling in Terrestrial and Aquatic Environments
The distinct isotopic signatures imparted by fractionation processes allow this compound to be used as a tracer for the movement and cycling of molybdenum through various Earth systems.
Riverine and Estuarine Systems Isotopic Signatures
Rivers are the primary source of molybdenum to the oceans, and their isotopic composition plays a crucial role in the global molybdenum cycle. geochemicalperspectivesletters.org The δ⁹⁸Mo of global rivers exhibits a wide range, from approximately 0.15‰ to 2.4‰, which is systematically heavier than the average composition of the continental crust (around 0‰). soton.ac.ukresearchgate.net
This enrichment in heavier isotopes in river water is a result of fractionation during weathering processes. As rocks are weathered, molybdenum is released into the water. Subsequently, the preferential adsorption of lighter molybdenum isotopes onto secondary minerals, such as Fe-Mn-(oxyhydr)oxides in soils and riverbed materials, leaves the dissolved riverine load isotopically heavy. geochemicalperspectivesletters.orgsoton.ac.uk The difference in isotopic composition between the dissolved load and the solid materials can vary, reflecting the extent of molybdenum removal from the solution. geochemicalperspectivesletters.org
In estuaries, the transition zone between freshwater and saltwater, the behavior of molybdenum can be complex. While some studies show predominantly conservative mixing, where the concentration of molybdenum changes linearly with salinity, others suggest that the release of isotopically light molybdenum from particulate or colloidal phases can occur in the low-salinity part of the mixing zone. soton.ac.ukresearchgate.net
Isotopic Composition of Molybdenum in Various Riverine and Estuarine Components
| Sample Type | Location | δ⁹⁸/⁹⁵Mo (‰) | Reference |
|---|---|---|---|
| Dissolved River Load | Icelandic Rivers | ~0.0 to ~1.0 | soton.ac.uk |
| River Bedload | Iceland (Sample A8) | -0.49 | soton.ac.uk |
| River Colloids | Iceland (Sample A8) | -0.31 | soton.ac.uk |
| Riverine Fe-precipitate | Iceland (Sample A8) | 0.07 | soton.ac.uk |
| Glacial Meltwater Ice | Iceland | ~1.8 | soton.ac.uk |
| Hydrothermal Waters | Iceland | ~-3.4 | soton.ac.uk |
Paleoceanographic Proxies Utilizing Molybdenum Isotope Ratios (e.g., paleoredox conditions)
The isotopic composition of molybdenum preserved in marine sediments, particularly in black shales, has become a widely used proxy for reconstructing past ocean redox conditions. researchgate.netnasa.gov The fundamental principle is that the extent of molybdenum removal from seawater and the associated isotopic fractionation are highly sensitive to the presence of oxygen and sulfide.
In well-oxygenated oceans, the slow removal of molybdenum onto manganese oxides in deep-sea sediments leads to a significant isotopic fractionation, resulting in isotopically light sedimentary molybdenum. researchgate.net In contrast, under widespread anoxic and sulfidic (euxinic) conditions, molybdenum is rapidly and almost completely removed from the water column into the sediments. frontiersin.org In such cases, the isotopic composition of the sediments will closely mirror that of the contemporaneous seawater with little to no fractionation. researchgate.netresearchgate.net
Therefore, by analyzing the δ⁹⁸Mo of ancient sedimentary rocks, geochemists can infer the global extent of marine anoxia in the past. cadagno.ch For example, a sedimentary δ⁹⁸Mo record that is similar to the modern seawater value would suggest widespread euxinia, while values significantly lighter than seawater would indicate a more oxygenated ocean. awi.deresearchgate.net However, post-depositional processes can sometimes alter the primary molybdenum signature, which needs to be carefully evaluated when using this proxy for paleoredox reconstruction. awi.de
Molybdenum Isotope Fractionation in Different Marine Redox Environments
| Environment | Dominant Mo Removal Process | Isotopic Fractionation (Δ⁹⁸Mo solution-solid) | Sedimentary δ⁹⁸Mo Signature | Reference |
|---|---|---|---|---|
| Oxic | Adsorption onto Mn-oxides | ~3.0‰ | Light | geologyscience.rucadagno.ch |
| Suboxic/Anoxic (non-sulfidic) | Adsorption onto Fe-(oxyhydr)oxides | ~1.1‰ (for ferrihydrite) | Intermediate | researchgate.net |
| Euxinic (sulfidic) | Thiolation and precipitation | Minimal to none | Similar to seawater | frontiersin.orgresearchgate.net |
Geological Tracing in Ore-Forming Systems (e.g., porphyry deposits)
The stable isotopic composition of molybdenum, including ⁹⁵Mo, provides valuable insights into the processes governing the formation of ore deposits, particularly porphyry copper-molybdenum systems. These deposits are the world's primary sources of molybdenum and significant sources of copper. nmt.edu The isotopic signatures within these systems can help delineate the source of the metals and the conditions under which they were concentrated.
In porphyry deposits, molybdenum is primarily found in the mineral molybdenite. nmt.edu The isotopic composition of this molybdenum can vary depending on the source of the magmas and the physicochemical conditions during ore formation. mdpi.com Studies of porphyry systems, such as the giant Chalukou porphyry Mo deposit in NE China, utilize in-situ trace element and isotopic data to understand metal enrichment. geoscienceworld.org While the source of molybdenum in these large deposits is still debated, some research points towards the recycling of ancient continental crust or derivation from mafic, alkaline magmas through fractional crystallization. geoscienceworld.orgoup.com
Research on low-to-medium temperature hydrothermal ore-forming systems demonstrates that molybdenum isotopes can be an effective tracer for the ore-forming fluid and the metallogenic environment. d-nb.info For instance, in the Dajiangping pyrite deposit in China, significant variations in the molybdenum isotopic composition (expressed as δ⁹⁷/⁹⁵Mo) between different orebodies indicated different ore-forming processes. d-nb.info One orebody was likely formed from submarine exhalative hydrothermal fluids in a reducing environment, while another was influenced by hydrothermal superimposition under more oxidized conditions. d-nb.info
The analytical methods for these studies often involve laser ablation-inductively coupled plasma-mass spectrometry (LA-ICP-MS) to measure the concentration of ⁹⁵Mo and other isotopes in minerals like pyrite. geoscienceworld.org These measurements help to reconstruct the evolution of the ore-forming fluids. For example, pyrite from different mineralization stages in the Chalukou deposit showed varying Mo contents, indicating changes in the fluid's saturation with molybdenite at different temperatures. geoscienceworld.org
Table 1: Molybdenum Isotope Data from the Dajiangping Pyrite Deposit
| Orebody | Sample Type | δ⁹⁷/⁹⁵Mo Range (‰) | Average δ⁹⁷/⁹⁵Mo (‰) | Inferred Metallogenic Environment |
|---|---|---|---|---|
| Orebody III | Silicalite & Carbonaceous Slate | -0.02 to 0.29 | 0.18 | Relatively strong reducing environment |
| Orebody IV | Silicalite & Carbonaceous Slate | -0.70 to 0.62 | N/A | More oxidized, disequilibrium condition |
Data sourced from a study on a low-medium temperature hydrothermal ore-forming system. d-nb.info
Environmental Attenuation Studies in Contaminated Environments
Molybdenum contamination is a significant concern in mining regions globally. acs.orgnih.gov Stable isotope analysis, specifically measuring the ratio of ⁹⁸Mo to ⁹⁵Mo (expressed as δ⁹⁸/⁹⁵Mo), has proven to be a critical tool for investigating the processes that control molybdenum's mobility and attenuation in contaminated environments. acs.orgresearchgate.net Understanding these processes is essential for developing effective water-quality management strategies. nih.gov
In mining environments, such as tailings management facilities, dissolved molybdenum concentrations often correlate inversely with δ⁹⁸/⁹⁵Mo values. acs.orgnih.gov An enrichment of the heavier molybdenum isotopes (like ⁹⁸Mo) in the solution is indicative of attenuation processes at work. acs.orgresearchgate.net One of the primary mechanisms for molybdenum removal from water is its sorption onto iron (Fe) oxyhydroxides. acs.orgresearchgate.net
A study conducted at a tailings facility with both oxic (oxygen-rich) and anoxic (oxygen-poor) environments found that the inner-sphere complexation of molybdenum (in its Mo(VI) oxidation state) with the mineral ferrihydrite was the main driver of its removal. acs.orgnih.gov This process was associated with an isotope fractionation of approximately 1‰. acs.orgnih.gov The greatest attenuation and isotope fractionation occurred when anoxic, iron- and molybdenum-rich seepage was discharged into a pond, where oxidation led to the precipitation of Fe-(oxyhydr)oxides, promoting molybdenum sorption. acs.orgnih.gov
Furthermore, molybdenum and iron isotopes can be used to trace industrial contamination in highly polluted rivers. researchgate.netmdpi.com By analyzing the isotopic compositions in untreated industrial wastewater and treated effluent, researchers can determine if a river is being contaminated by untreated sources. researchgate.netmdpi.com Studies have shown that original industrial wastewater may have lighter Mo isotopic compositions compared to treated effluent, providing a potential fingerprint for tracing pollution sources. researchgate.net
Table 2: Molybdenum Attenuation and Isotopic Fractionation in a Mining Environment
| Environment | Dominant Process | Dissolved Mo Concentration | δ⁹⁸/⁹⁵Mo in Solution | Isotope Fractionation |
|---|---|---|---|---|
| Oxic Pond | Sorption onto Fe-(oxyhydr)oxides | Decreased | Enriched in heavy isotopes | Greatest (approx. 1‰) |
| Anoxic Seepage | Limited attenuation | High | Less fractionated | Limited |
This table summarizes findings from a study using Mo stable isotopes to trace attenuation processes in a mine tailings facility. acs.orgnih.gov
Methodological Advancements in Biogeochemical Cycling Studies Using this compound Tracers
The use of stable isotopes as tracers has become fundamental to understanding biogeochemical and hydrologic processes. usgs.gov While isotopes of elements like carbon, nitrogen, and sulfur are widely used, non-traditional stable isotopes, including ⁹⁵Mo, are providing new avenues for research. usgs.govresearchgate.net Methodological advancements now allow for more precise measurements of molybdenum isotope fractionation, shedding light on its role in various natural systems. researchgate.net
Molybdenum is an essential micronutrient for plants and animals, and its biogeochemical cycle is sensitive to redox conditions. researchgate.netcdc.gov The isotopic composition of molybdenum in sediments, for instance, has been utilized to study past redox conditions in oceans. mdpi.com Changes in the oceanic environment, such as the expansion of anoxic or sulfidic waters, can significantly alter the molybdenum cycle, and these changes are recorded in the isotopic composition of marine sediments. researchgate.net
One of the key methodological advancements is the use of double tracer techniques to study metabolic pathways. An investigation into molybdenum metabolism used two different stable isotopes, ⁹⁵Mo and ⁹⁶Mo, administered simultaneously. nih.gov An enriched solution of ⁹⁶Mo was given orally, while an enriched solution of ⁹⁵Mo was given intravenously. nih.gov By measuring the concentrations of both isotopes in blood plasma samples over time using proton nuclear activation, researchers could determine the fractional intestinal absorption of molybdenum without exposing the subjects to radiation risks. nih.gov This approach offers a powerful and safe means to study the metabolism of essential trace elements in living organisms.
The continuous refinement of analytical techniques, such as multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS), has improved the precision of molybdenum isotope measurements. These advancements are crucial for detecting the subtle isotopic fractionation that occurs during biogeochemical processes, such as uptake by organisms or adsorption to mineral surfaces. This allows scientists to trace the pathways of molybdenum from its sources through various environmental reservoirs and into biological systems.
Theoretical and Computational Chemistry Approaches for Molybdenum 95 Systems
Density Functional Theory (DFT) Calculations of 95Mo NMR Parameters
DFT has emerged as a powerful tool for calculating and interpreting 95Mo NMR parameters, providing insights into the electronic structure and local environment of molybdenum atoms in various compounds.
Studies have focused on calculating both isotropic chemical shifts (δiso) and quadrupolar coupling constants (CQ) for 95Mo using DFT. These parameters are highly sensitive to the local coordination environment and electronic structure of the molybdenum nucleus. For instance, calculations on molybdenum hexacarbonyl (Mo(CO)6) have been performed using DFT-based methods, evaluating both quadrupolar coupling and chemical shift parameters, and comparing them with experimental data researchgate.netresearchgate.netrsc.org. Research has shown that 95Mo NMR parameters, specifically the isotropic chemical shift (δiso) and quadrupolar coupling constant (CQ), can serve as effective descriptors for local strain and coordination environments in supported molybdenum catalysts. Acute angles and low coordination numbers at Mo sites correlate with highly deshielded δiso values and small CQ values, respectively chemrxiv.org.
In solid-state compounds, the application of periodic DFT methods, such as those employing the projector augmented-wave (PAW) and gauge-including projector augmented-wave (GIPAW) methods, has proven reliable for calculating 95Mo electric field gradient (EFG) and chemical shift (CS) tensors researchgate.netnih.gov. These calculations allow for the estimation of NMR parameters for 95Mo in various polyoxomolybdates and other solid-state molybdenum compounds researchgate.net. The isotropic chemical shift of Mo atoms has been observed to correlate with their formal oxidation degree in different clusters researchgate.net. For mesitylenetricarbonylmolybdenum(0), relativistic DFT calculations (ZORA-DFT) of the 95Mo EFG and CS tensors were found to be in agreement with experimental NMR data rsc.org.
The accuracy of DFT calculations for 95Mo NMR parameters is significantly influenced by the choice of computational parameters, including basis sets, exchange-correlation functionals, and the treatment of relativistic effects, as well as geometrical parameters researchgate.netresearchgate.netrsc.org. Studies on molybdenum hexacarbonyl have systematically evaluated the effects of these parameters. It was found that computed NMR parameters are generally more sensitive to geometrical variations than to minor changes in computational details, with the exception of the isotropic chemical shift and chemical shielding parameters researchgate.netresearchgate.netrsc.org. For instance, the influence of neighboring molecules on crystal structure, as accounted for in periodic DFT calculations, must be considered for accurate solid-state 95Mo NMR parameters researchgate.netresearchgate.netrsc.org.
The inclusion of relativistic effects is an important consideration in the theoretical description of NMR parameters for heavy elements like molybdenum. However, for 4d transition metals such as molybdenum, relativistic effects, including scalar relativistic (SR) and scalar relativistic with spin-orbit (SR+SO) approaches, have been found not to play a crucial part in the calculation of parameters, particularly the isotropic chemical shift researchgate.netresearchgate.netrsc.org. Nevertheless, relativistic DFT methods, such as ZORA-DFT, have been successfully employed and shown to accurately reproduce experimental carbon CS tensors and provide good agreement for 95Mo EFG and CS tensors rsc.org. The general accuracy of DFT calculations for NMR parameters can be enhanced by considering relativistic effects, especially for heavier elements rsc.orgcapes.gov.br.
Modeling of Molybdenum Isotope Fractionation Processes
Computational chemistry plays a vital role in understanding and predicting the fractionation of molybdenum isotopes, which is relevant in geochemistry and environmental science.
Quantum chemical calculations, particularly DFT, have been used to estimate isotope fractionation equilibrium constants for molybdenum compounds. For example, calculations have suggested fractionation factors between 0.9979–0.9985 for the coordination change from tetrahedral Mo in MoO42− to octahedral Mo in Mo(OH)6 nih.gov. DFT calculations of vibrational frequencies have been employed to determine isotope fractionation factors between MoO42− and MoO3(H2O)3, yielding a predicted fractionation factor of Δ97/95Momolybdic acid-molybdate = −1.33‰ acs.org. These theoretical predictions are crucial for interpreting observed isotopic compositions in natural samples, such as marine sediments, where lighter Mo isotopes are often enriched acs.org. The difference between calculated and observed fractionation factors can be attributed to factors like solvation and adsorption effects acs.org.
The molecular-scale mechanisms governing molybdenum isotope distribution are rooted in the subtle differences in vibrational frequencies and bond strengths between isotopologues. These differences, which arise from the reduced mass variation between isotopes, are captured by quantum chemical calculations. For instance, the relationship between the 95Mo chemical shift and the energies of the HOMO and LUMO molecular orbitals has been established, linking chemical shifts to reactivity and providing insight into electronic structures chemrxiv.orgresearchgate.net. Furthermore, the quadrupolar coupling constant has been shown to correlate with bond lengths between molybdenum and its surrounding ligands, offering a molecular-level understanding of isotopic distribution and NMR parameter variations researchgate.net. Theoretical studies suggest that mass-dependent stable isotope fractionation is fundamentally a quantum chemical phenomenon arising from these subtle molecular properties researchgate.net.
Emerging Avenues and Future Research Trajectories
Integration of Multi-Isotopic Approaches with Molybdenum-95 Investigations
The analytical power of this compound is significantly amplified when integrated with other isotopic systems. This multi-isotopic approach provides a more comprehensive understanding of complex Earth and biological systems by offering complementary constraints on biogeochemical processes.
Recent studies have demonstrated the utility of combining ⁹⁵Mo with other stable isotopes to trace the sources and sinks of elements and to understand the redox conditions of past environments. For instance, the molybdenum isotope ratios (δ⁹⁸/⁹⁵Mo) in river waters, which are crucial for understanding the global Mo cycle, are often interpreted alongside other isotopic tracers. geochemicalperspectivesletters.org The combination of Mo isotopes with those of other elements like sulfur and selenium in mid-ocean ridge basalts has provided insights into the recycling of ancient sedimentary materials in the Earth's mantle. geochemicalperspectivesletters.org
In paleoceanography, the δ⁹⁸/⁹⁵Mo values in sediments are a key proxy for diagnosing past ocean redox conditions. semanticscholar.orggeoscienceworld.orggeoscienceworld.org The interpretation of these records is enhanced by parallel analyses of other redox-sensitive elements and their isotopes. This integrated approach helps to build more robust models of ancient ocean chemistry and its evolution through geological time.
Table 1: Examples of Multi-Isotopic Approaches Involving this compound
| Isotopic System | Combined With | Application Area | Research Focus |
|---|---|---|---|
| δ⁹⁸/⁹⁵Mo | δ³⁴S, δ⁸²Se | Geochemistry | Tracing recycled sediments in the mantle. geochemicalperspectivesletters.org |
| δ⁹⁸/⁹⁵Mo | Re (Rhenium) | Geochemistry | Estimating Mo removal from solution in riverine systems. geochemicalperspectivesletters.org |
Advancements in High-Field and Solid-State ⁹⁵Mo NMR Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy of ⁹⁵Mo is a powerful technique for probing the local chemical environment of molybdenum in both solid and solution states. Recent advancements, particularly in high-field and solid-state NMR, are surmounting previous limitations and expanding the scope of ⁹⁵Mo NMR applications.
This compound is a quadrupolar nucleus with a low gyromagnetic ratio, which has historically presented challenges for NMR studies, such as low sensitivity and broad signals. sci-hub.se However, the advent of high-field NMR spectrometers has significantly improved spectral resolution and sensitivity. nih.gov This has been particularly beneficial for solid-state ⁹⁵Mo NMR, enabling the study of materials that are insoluble or difficult to crystallize. news-medical.net
High-field solid-state ⁹⁵Mo NMR has been successfully applied to the structural characterization of various molybdenum-containing materials, including polyoxometalates (POMs) and molybdenum disulfide (MoS₂) nanostructures. sci-hub.senih.gov For example, studies on POMs have utilized high-field NMR to extract detailed parameters such as chemical shift anisotropy and quadrupolar coupling constants, providing valuable insights into their molecular structures. sci-hub.se Similarly, the application of high magnetic fields has been a breakthrough for studying MoS₂ nanomaterials, allowing for the structural characterization of multi-layered samples that were previously challenging to analyze. nih.gov
Magic Angle Spinning (MAS) is a crucial technique in solid-state NMR that helps to narrow the broad lines typically observed for quadrupolar nuclei like ⁹⁵Mo. The combination of high magnetic fields and fast MAS rates is pushing the boundaries of what can be studied, allowing for the analysis of more complex and larger systems. news-medical.netresearchgate.net
Table 2: Impact of High Magnetic Fields on ⁹⁵Mo NMR Spectroscopy
| Magnetic Field Strength | Impact on ⁹⁵Mo NMR | Example Application |
|---|---|---|
| Low Field (~9.4 T) | Extremely long T₁(⁹⁵Mo) relaxation times, leading to failed spectral acquisition for some materials. nih.gov | Early solid-state NMR studies of multilayer 2H-MoS₂. nih.gov |
| High Field (19.6 T) | Shorter T₁(⁹⁵Mo) relaxation times, enabling useful spectra to be obtained in a reasonable timeframe. nih.gov | Characterization of "pseudo-amorphous" MoS₂ and HDS catalysts. nih.gov |
Refinement of Isotopic Models for Complex Geochemical and Biochemical Systems
This compound plays a critical role in the refinement of isotopic models that describe complex processes in geochemistry and biochemistry. The fractionation of molybdenum isotopes, particularly the ratio of ⁹⁸Mo to ⁹⁵Mo, is sensitive to changes in redox conditions, making it a powerful tracer of environmental processes. geoscienceworld.org
In geochemical systems, researchers are continuously refining models that explain the variability of δ⁹⁸/⁹⁵Mo in different geological reservoirs. For instance, recent work has focused on understanding the controls on the δ⁹⁸/⁹⁵Mo values of river waters, which are a major input of molybdenum to the oceans. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org These studies have highlighted the competing roles of lithology and fractionation during weathering in determining the isotopic composition of dissolved molybdenum. geochemicalperspectivesletters.org The adsorption of molybdenum onto iron and manganese (oxyhydr)oxides has been identified as a key process causing isotopic fractionation. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org
In the realm of biochemistry, molybdenum is an essential cofactor in a variety of enzymes, most notably nitrogenase, which is responsible for biological nitrogen fixation. nih.govyoutube.com While isotopic studies of molybdenum in biological systems are still emerging, there is significant potential for using ⁹⁵Mo to trace the pathways of molybdenum uptake and incorporation into enzymes. Understanding the isotopic fractionation associated with these biological processes will be crucial for refining models of the biogeochemical cycling of molybdenum.
The development of more sophisticated analytical techniques, such as multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS), has been instrumental in improving the precision of δ⁹⁸/⁹⁵Mo measurements, which in turn allows for the development of more nuanced and accurate isotopic models. semanticscholar.org
Exploration of Novel this compound Applications in Quantum Chemistry and Advanced Materials
The unique properties of this compound are being increasingly exploited in the fields of quantum chemistry and advanced materials science. The combination of experimental ⁹⁵Mo NMR spectroscopy with quantum-chemical calculations provides a powerful synergy for understanding the atomic and electronic structures of complex molybdenum-containing materials. acs.org
Recent research has demonstrated the first application of ⁹⁵Mo solid-state NMR spectroscopy to probe the structure of inorganic molybdenum cluster materials. acs.org This study revealed a clear correlation between the isotropic chemical shift of the Mo atoms and their formal oxidation state within the clusters. acs.org Furthermore, a direct relationship was established between the molybdenum quadrupolar coupling constant and the bond lengths with surrounding ligands. acs.org Such detailed experimental data, supported by quantum-chemical calculations, is invaluable for the rational design of new materials with tailored properties.
Molybdenum-based materials are of great interest for a wide range of applications, including catalysis, electronics, and energy storage. imoa.info For example, molybdenum disulfide (MoS₂) is a two-dimensional material with exciting electronic and optical properties. Solid-state ⁹⁵Mo NMR is emerging as a critical tool for characterizing the structure of MoS₂ nanomaterials and understanding how their properties can be tuned for specific applications. nih.gov
In the field of quantum chemistry, the precise measurement of ⁹⁵Mo NMR parameters provides stringent benchmarks for theoretical methods. By comparing calculated and experimental NMR data, researchers can refine computational models and gain deeper insights into the electronic structure and bonding in molybdenum compounds.
Table 3: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Molybdenum Disulfide | MoS₂ |
| Polyoxometalates | Varies (e.g., [Mo₇O₂₄]⁶⁻) |
| Molybdate (B1676688) | MoO₄²⁻ |
| Molybdenum Dibromide | MoBr₂ |
| Cesium tetradecabromohexamolybdate | Cs₂Mo₆Br₁₄ |
| Tetrabutylammonium tetradecabromohexamolybdate | (Bu₄N)₂Mo₆Br₁₄ |
| Molybdenum(III) sulfide (B99878) chloride | MoS₂Cl₃ |
| Molybdenum(IV) sulfide chloride | Mo₃S₇Cl₄ |
Q & A
Q. What experimental methodologies are recommended for synthesizing and isolating Molybdenum-95 with high isotopic purity?
High-purity isolation of this compound requires electromagnetic separation (e.g., calutrons) combined with chemical purification. Protocols should specify parameters such as rotor speed, gas flow rates, and chemical etching steps for collector surfaces. Post-isolation validation via multi-collector ICP-MS is critical, with calibration against isotopic standards. Researchers must document all procedural details to ensure reproducibility, including contamination mitigation strategies .
Q. How should researchers design experiments to quantify this compound in complex matrices (e.g., environmental or biological samples)?
Utilize neutron activation analysis (NAA) or isotope dilution mass spectrometry (IDMS). For NAA, optimize irradiation time and neutron flux to minimize interference from isotopes like Mo-96 or Mo-97. In IDMS, employ isotopically enriched Mo-95 spikes and validate recovery rates through blank corrections. Detailed methodologies should include sample preparation steps (e.g., acid digestion, chromatographic separation) and instrument calibration protocols .
Q. What are the standard spectroscopic techniques for characterizing this compound’s nuclear properties?
Gamma-ray spectroscopy using high-purity germanium (HPGe) detectors is standard. Researchers must account for background radiation and calibrate detectors with known gamma emitters (e.g., Co-60). For half-life determination, use multi-channel analyzers to track decay curves over extended periods, applying Poisson error analysis to address counting statistics .
Advanced Research Questions
Q. How can researchers resolve spectral overlaps between this compound and adjacent isotopes in mass spectrometric analyses?
Advanced resolution requires tandem mass spectrometry (MS/MS) or high-resolution sector-field ICP-MS. For MS/MS, design collision-induced dissociation (CID) protocols to isolate Mo-95 signals. In sector-field instruments, adjust resolution settings to >10,000 and validate using synthetic isotope mixtures. Statistical deconvolution algorithms (e.g., Monte Carlo simulations) can further separate overlapping peaks .
Q. What experimental strategies mitigate isotopic fractionation effects during this compound separation processes?
Implement double-spike isotope dilution techniques with Mo-97 or Mo-100 as internal standards. Monitor fractionation trends via time-resolved ICP-MS measurements and apply mass-bias corrections using exponential or Russell’s law models. Document temperature and pressure stability during separation to control phase-dependent fractionation .
Q. How should contradictory data on this compound’s neutron capture cross-section be analyzed?
Conduct a meta-analysis comparing experimental setups (e.g., time-of-flight vs. activation methods). Evaluate systematic errors from neutron flux normalization and detector efficiency variations. Use Bayesian statistical models to quantify uncertainties and identify consensus values across studies .
Methodological and Data Analysis Questions
Q. What statistical frameworks are appropriate for interpreting decay chain data involving this compound?
Apply maximum likelihood estimation (MLE) to fit decay curves, incorporating branching ratios and daughter nuclide contributions. For low-count regimes, use Markov chain Monte Carlo (MCMC) methods to propagate uncertainties. Validate models through residual analysis and χ² goodness-of-fit tests .
Q. How can researchers optimize computational models for predicting this compound’s behavior in nuclear reactors?
Use Monte Carlo N-Particle (MCNP) codes with validated nuclear data libraries (e.g., ENDF/B-VIII). Parameterize neutron transport equations to account for Mo-95’s resonance absorption peaks. Cross-validate predictions against experimental activation data from reactor trials .
Q. What protocols ensure reproducibility in this compound tracer studies for metabolic or environmental tracking?
Standardize tracer preparation (e.g., isotopic enrichment ≥99.8%), storage conditions (inert atmosphere), and spike calibration. For environmental studies, include field blanks and matrix-matched certified reference materials (CRMs) to control for inter-sample variability .
Ethical and Reporting Standards
Q. How should researchers address potential conflicts in data ownership when collaborating on this compound studies?
Draft collaboration agreements specifying data access rights, authorship criteria, and intellectual property clauses prior to experimentation. Use version-controlled repositories (e.g., GitHub for code, Zenodo for datasets) to maintain transparency. Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .
Q. What documentation is essential for peer-reviewed publication of this compound research?
Include raw spectral/data outputs in supplementary materials, instrument calibration logs, and step-by-step separation protocols. For computational studies, provide code repositories and input parameter files. Follow journal-specific guidelines for ethical declarations (e.g., conflict of interest, data availability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
